
4,4'-(Heptacosane-14,14-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Heptacosane-14,14-diyl)diphenol is an organic compound with the molecular formula C39H64O2 It is characterized by a long heptacosane chain with two phenol groups attached at the 14th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptacosane-14,14-diyl)diphenol typically involves the coupling of heptacosane with phenol derivatives under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,4’-(Heptacosane-14,14-diyl)diphenol may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Heptacosane-14,14-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4), and halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-(Heptacosane-14,14-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Heptacosane-14,14-diyl)diphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: Modulating cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Heptacosane-14,14-diyl)diphenol can be compared with other similar compounds such as:
Bisphenol A (BPA): Similar in structure but with shorter alkyl chains. BPA is widely used in the production of polycarbonate plastics and epoxy resins.
4,4’-Dihydroxydiphenylmethane: Another phenol derivative with a shorter alkyl chain. It is used in the synthesis of polymers and resins.
4,4’-Dihydroxydiphenylsulfone: Contains a sulfone group instead of an alkyl chain. It is used in the production of high-performance polymers.
The uniqueness of 4,4’-(Heptacosane-14,14-diyl)diphenol lies in its long heptacosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
400784-71-6 |
|---|---|
Molekularformel |
C39H64O2 |
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
4-[14-(4-hydroxyphenyl)heptacosan-14-yl]phenol |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-39(35-25-29-37(40)30-26-35,36-27-31-38(41)32-28-36)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32,40-41H,3-24,33-34H2,1-2H3 |
InChI-Schlüssel |
QKEOCACEZWECRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


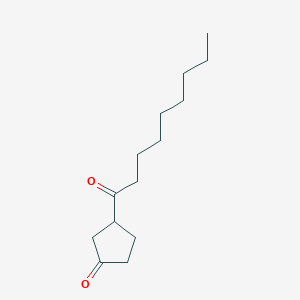
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
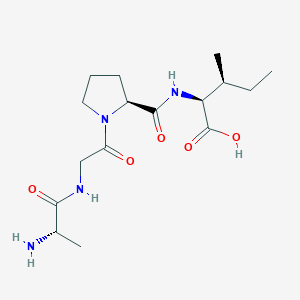
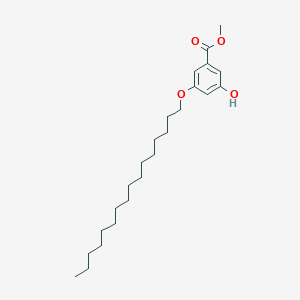


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
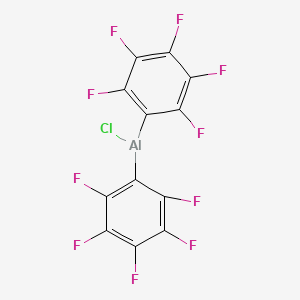
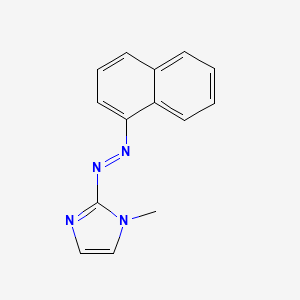
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)

